molecular formula C16H20N4O2 B6083934 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B6083934
M. Wt: 300.36 g/mol
InChI Key: QGVCCIDDXWPKKE-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a chemical compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of arylpiperazines, which are known for their diverse pharmacological activities, particularly in targeting adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like noradrenaline and adrenaline. This leads to vasodilation and a decrease in blood pressure. The compound’s mechanism involves binding to the receptor’s active site, preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVCCIDDXWPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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